molecular formula C7H9ClN4 B2777442 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride CAS No. 860258-70-4

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride

Cat. No.: B2777442
CAS No.: 860258-70-4
M. Wt: 184.63
InChI Key: SZXHPOAOIPAVKE-UHFFFAOYSA-N
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Description

The compound “2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of the imidazo[4,5-b]pyridine ring system can be achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process yields imidazo[4,5-b]pyridine and its 2-methyl derivative .


Molecular Structure Analysis

The molecular structure of “this compound” comprises an imidazole ring fused with a pyridine moiety . This group contains compounds with different biological activity .


Chemical Reactions Analysis

The cyclization to the imidazo[4,5-b]pyridine ring system is effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .

Scientific Research Applications

Chemical Synthesis and Modifications

2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride serves as a versatile precursor in chemical synthesis, offering pathways to various derivatives with potential biological activities. For instance, Gryaznov and Letsinger (1992) demonstrated its utility in selective O-phosphitilation processes, highlighting its role in synthesizing mixed base oligonucleotides from nucleoside reagents containing unprotected amino groups. This method facilitates the synthesis of oligonucleotide analogues sensitive to conventional deblocking reagents, showcasing the compound's significance in nucleic acids research (Gryaznov & Letsinger, 1992).

Biological Activity and Pharmaceutical Applications

Research into the biological activity of imidazo[4,5-b]pyridin derivatives has identified their potential as antiulcer agents, with Starrett et al. (1989) synthesizing new compounds substituted at the 3-position. These compounds demonstrated cytoprotective properties in ethanol and hydrochloric acid models, although they lacked significant antisecretory activity. This exploration into their antiulcer capabilities reveals the therapeutic potential of these derivatives (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antituberculotic Activity

Bukowski and Janowiec (1996) explored the antituberculotic properties of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid derivatives. Their research involved synthesizing a range of compounds and testing them for antituberculotic activity, contributing valuable insights into the potential use of these derivatives in treating tuberculosis (Bukowski & Janowiec, 1996).

Anticholinesterase Potential

Kwong et al. (2019) examined the anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives. Their study synthesized a series of compounds and assessed their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identifying several with promising inhibitory capabilities. This research underscores the importance of these compounds in developing treatments for diseases characterized by cholinesterase imbalance, such as Alzheimer's disease (Kwong et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride, also known as EN300-26683100, are the Estrogen receptor alpha (ERα) and Nuclear receptor coactivator 2 . These receptors play a crucial role in various cellular processes, including cell growth and differentiation.

Mode of Action

The compound interacts with its targets by binding to them, which leads to a series of biochemical reactions. For instance, it induces widespread effects via activation of oestrogen receptor alpha (ERα) . This interaction can lead to the deregulation of miRNA, which could potentially be an important non-DNA-damaging carcinogenic mechanism in breast cancer .

Biochemical Pathways

The affected pathways include those involved in the regulation of cell growth and differentiation, particularly in the context of cancer. For instance, IKK-ɛ and TBK1, which are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

The design and synthesis of bioisosteres, which this compound is a part of, generally aim to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with its targets. The activation of ERα and the subsequent deregulation of miRNA can lead to changes in cell growth and differentiation, potentially contributing to the development of diseases such as cancer .

Safety and Hazards

The compound “2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride” is reasonably anticipated to be a human carcinogen . It’s important to handle this compound with care and follow safety guidelines.

Properties

IUPAC Name

2-methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-4-9-5-2-3-6(8)11-7(5)10-4;/h2-3H,1H3,(H3,8,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXHPOAOIPAVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860258-70-4
Record name 2-methyl-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride
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